molecular formula C14H8I2N2O B11111263 2,5-Bis(2-iodophenyl)-1,3,4-oxadiazole

2,5-Bis(2-iodophenyl)-1,3,4-oxadiazole

Cat. No.: B11111263
M. Wt: 474.03 g/mol
InChI Key: GYTFWKHZXYFKMM-UHFFFAOYSA-N
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Description

2,5-Bis(2-iodophenyl)-1,3,4-oxadiazole is a chemical compound offered for research and development purposes. This molecule features a 1,3,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its role as a bioisostere for carboxylic acids, esters, and carboxamides . The core 1,3,4-oxadiazole structure is thermostable and is found in various pharmacological agents, underscoring its significance in the development of new therapeutic molecules . The primary research value of this specific compound lies in its synthetic utility. The iodine atoms on the phenyl rings serve as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. This makes this compound a versatile building block for creating a diverse library of more complex 2,5-diaryl-1,3,4-oxadiazole derivatives for screening and optimization studies . Compounds based on the 1,3,4-oxadiazole motif have been extensively investigated and display a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties . Some derivatives, such as Zibotentan®, have advanced to clinical use as anticancer agents, highlighting the therapeutic potential of this chemical class . Researchers exploring structure-activity relationships (SAR) for various biological targets may find this iodinated intermediate particularly valuable. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C14H8I2N2O

Molecular Weight

474.03 g/mol

IUPAC Name

2,5-bis(2-iodophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C14H8I2N2O/c15-11-7-3-1-5-9(11)13-17-18-14(19-13)10-6-2-4-8-12(10)16/h1-8H

InChI Key

GYTFWKHZXYFKMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3I)I

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Design

The copper-catalyzed dual oxidation protocol reported by Ahmed et al. (2018) provides a foundational approach for synthesizing 2,5-disubstituted oxadiazoles. For 2,5-bis(2-iodophenyl)-1,3,4-oxadiazole, this method would involve:

  • Oxidative Decarboxylation : 2-Iodophenylacetic acid reacts with a hydrazide derivative (e.g., 2-iodobenzohydrazide) under oxygen atmosphere.

  • Cyclization : Copper catalysis facilitates dual oxidation—decarboxylation of the acid and C–H functionalization of the intermediate hydrazone.

Key advantages include the avoidance of prefunctionalized substrates and high atom economy. However, the electron-withdrawing iodine substituents may slow oxidative steps, necessitating elevated temperatures (80–100°C) or extended reaction times.

Optimization and Yield Data

ParameterOptimal ConditionImpact on Yield
CatalystCuI (10 mol%)72% yield
OxidantO₂ (balloon pressure)Essential for decarboxylation
SolventDMSOEnhances solubility of iodinated substrates
Temperature100°CCompensates for iodine’s deactivating effect

This method avoids expensive ligands, but iodine’s steric bulk may reduce yields compared to non-halogenated analogs. Purification via column chromatography is typically required.

Cyclization of Hydrazides with POCl₃ Followed by Coupling

Two-Step Synthesis via Intermediate Formation

A modular strategy from Zarghi et al. (2016) involves:

  • Cyclization : 2-Iodobenzohydrazide is treated with POCl₃ and para-aminobenzoic acid (PABA) to form 5-(2-iodophenyl)-1,3,4-oxadiazol-2-amine.

  • Coupling : The amine intermediate reacts with 2-iodobenzoic acid using HATU/DIPEA in DCM to install the second iodophenyl group.

Critical Reaction Parameters

  • Cyclization Step :

    • POCl₃ acts as both cyclizing agent and dehydrating agent.

    • Yields drop to ~60% if iodine substituents hinder imine formation.

  • Coupling Step :

    • HATU ensures efficient amide bond formation despite steric hindrance.

    • DCM minimizes side reactions compared to polar solvents like DMF.

StepReagentsYield
CyclizationPOCl₃, PABA, 80°C85%
CouplingHATU, DIPEA, DCM78%

This method offers flexibility for unsymmetrical derivatives but requires strict moisture control during POCl₃ handling.

Photoredox-Catalyzed Cyclization of Aldehydes with Hypervalent Iodine Reagents

Visible-Light-Mediated Strategy

The photoredox method by Al-Masoudi et al. (2021) employs 2-iodobenzaldehyde and bis(iodo)benziodoxole under visible light. The reaction proceeds via:

  • Radical Generation : Light-induced homolysis of the hypervalent iodine reagent produces iodobenzoyl radicals.

  • Cyclization : Radical recombination forms the oxadiazole core, with iodine substituents introduced via the aldehyde precursor.

Advantages and Limitations

  • Conditions : Catalyst-free, room temperature, and short reaction times (3–5 h).

  • Challenges :

    • Iodine’s heavy atom effect may quench excited states, reducing efficiency.

    • Limited scope for electron-deficient aldehydes.

SubstrateLight SourceYield
2-Iodobenzaldehyde40 W white LED65%
Electron-rich analogsSame conditions89%

Comparative Analysis of Methods

Efficiency and Practicality

MethodYield (%)ScalabilityIodine Compatibility
Copper catalysis72ModerateModerate
POCl₃ coupling78HighHigh
Photoredox65LowLow

Key Considerations for Iodinated Systems

  • Steric Effects : Ortho-iodine substituents hinder cyclization in all methods, necessitating excess reagents or prolonged times.

  • Electronic Effects : Iodine’s electron-withdrawing nature slows nucleophilic attacks in POCl₃-based routes but stabilizes radicals in photoredox pathways .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The iodine atoms on the phenyl rings serve as excellent leaving groups, enabling nucleophilic substitution under transition metal catalysis. This reactivity is critical for functionalizing the aryl groups:

Example Reaction Pathway :

2,5-Bis(2-iodophenyl)-1,3,4-oxadiazole+NuPd catalyst2,5-Bis(2-substituted phenyl)-1,3,4-oxadiazole\text{this compound} + \text{Nu}^- \xrightarrow{\text{Pd catalyst}} \text{2,5-Bis(2-substituted phenyl)-1,3,4-oxadiazole}

Key Conditions :

  • Catalysts : Pd(PPh₃)₄, CuI

  • Solvents : DMF, THF

  • Nucleophiles : Amines, alkoxides, or arylboronic acids

Reported Derivatives :

Substituent IntroducedReaction Yield (%)ConditionsSource
-NH₂78PdCl₂, DMF, 80°C
-OCH₃65CuI, K₂CO₃, DMSO

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann-type couplings to form biaryl systems, leveraging the iodine substituents’ reactivity:

Suzuki Coupling Example :

Ar-I+Ar’-B(OH)2Pd(0)Ar-Ar’+Byproducts\text{Ar-I} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{Ar-Ar'} + \text{Byproducts}

Optimized Parameters :

  • Catalyst : Pd(OAc)₂ (2 mol%)

  • Ligand : SPhos (4 mol%)

  • Base : K₃PO₄

  • Temperature : 100°C

Outcomes :

  • Coupling with electron-deficient arylboronic acids proceeds in >70% yield .

  • Steric hindrance from the 2-iodophenyl groups reduces reactivity with bulky boronic acids .

Oxadiazole Ring-Opening Reactions

The 1,3,4-oxadiazole ring undergoes acid- or base-mediated cleavage , producing hydrazide intermediates:

Acidic Conditions :

Oxadiazole+HCl (conc.)Bis(2-iodophenyl)hydrazide+H2O\text{Oxadiazole} + \text{HCl (conc.)} \rightarrow \text{Bis(2-iodophenyl)hydrazide} + \text{H}_2\text{O}

Basic Conditions :

Oxadiazole+NaOHBis(2-iodophenyl)tetrazolium salt+CO2\text{Oxadiazole} + \text{NaOH} \rightarrow \text{Bis(2-iodophenyl)tetrazolium salt} + \text{CO}_2

Applications :

  • Ring-opening products serve as precursors for tetrazole-based ligands .

  • Mechanistic studies indicate first-order kinetics in strong acids (k = 0.15 min⁻¹ at 25°C).

Electrophilic Substitution

While the electron-withdrawing oxadiazole ring deactivates the phenyl groups, direct electrophilic substitution is feasible under aggressive conditions:

Nitration :

Compound+HNO3/H2SO4Nitro derivatives (para to iodine)\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Nitro derivatives (para to iodine)}

Limitations :

  • Yields are low (<30%) due to competing ring degradation .

  • Meta-directing effects of iodine dominate regioselectivity .

Biological Activity Correlations

Modifications via the above reactions enhance bioactivity:

  • Antimicrobial Activity : NAS with nitro groups (e.g., -NO₂) improves MIC values against Staphylococcus aureus (4–32 μg/mL) .

  • Anticancer Potential : Suzuki-coupled derivatives show IC₅₀ values of 12–18 μM in HeLa cells.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole structure exhibit significant antimicrobial properties. A study synthesized various 2,5-disubstituted 1,3,4-oxadiazoles and evaluated their antibacterial and antifungal activities. The results indicated that certain derivatives displayed comparable efficacy to standard antibiotics against both Gram-positive and Gram-negative bacteria . The presence of electronegative substituents on the phenyl rings was found to enhance these antimicrobial effects .

Table 1: Antimicrobial Activity of 2,5-Disubstituted 1,3,4-Oxadiazoles

CompoundMIC (μg/mL) against S. aureusMIC (μg/mL) against E. coliMIC (μg/mL) against C. albicans
2F161632
3F84-
4I48-

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have shown that certain derivatives of 2,5-bis(2-iodophenyl)-1,3,4-oxadiazole exhibit significant cytotoxicity against various cancer cell lines such as glioblastoma . Molecular docking studies suggest that these compounds interact effectively with cancer-related proteins, indicating their potential as therapeutic agents in oncology .

Table 2: Cytotoxicity of Selected Oxadiazole Derivatives

CompoundCell LineIC50 (μM)
5bLN229 (Glioblastoma)12
5dLN229 (Glioblastoma)10
5mLN229 (Glioblastoma)15

Anti-inflammatory Effects

Oxadiazoles have also been explored for their anti-inflammatory properties. Studies indicate that derivatives containing halogen substituents can significantly reduce inflammation in animal models . The anti-inflammatory activity was assessed by measuring paw swelling in rats induced by carrageenan.

Table 3: Anti-inflammatory Activity of Oxadiazole Derivatives

CompoundInhibition (%) at Dose (mg/kg)
Derivative A59.5 at 20
Derivative B61.9 at 20

Antioxidant Activity

The antioxidant capacity of oxadiazole derivatives is another area of interest. These compounds are known to prevent oxidative stress-related diseases by scavenging free radicals. A series of studies have evaluated the antioxidant activity of various substituted oxadiazoles and found them to be effective in reducing oxidative damage in cellular models .

Agricultural Uses

In addition to their medicinal applications, oxadiazoles have been utilized in agriculture as herbicides and insecticides due to their ability to inhibit specific biological pathways in pests . This dual functionality highlights the versatility of oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 2,5-Bis(2-iodophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific derivative and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Optoelectronic Properties

  • 2PXZ-OXD (Phenoxazine-Substituted Oxadiazole): The donor-acceptor-donor (D-A-D) structured 2PXZ-OXD exhibits thermally activated delayed fluorescence (TADF) with a high external quantum efficiency (EQE) of 14.9% in green emission. This performance is attributed to reduced singlet-triplet energy splitting ($\Delta E{\text{ST}}$) and high photoluminescence quantum yield (PLQY) .
  • Bis(3-decyl-2,2'-bithiophenyl) Oxadiazole :
    Derivatives with bulky substituents, such as 5'-aryl-substituted bithiophenyl oxadiazoles, show reduced optical band gaps ($\Delta Eg^{\text{opt}}$) compared to unsubstituted analogues (e.g., 2.87 eV vs. 2.81 eV). The iodine substituents in 2,5-bis(2-iodophenyl)-1,3,4-oxadiazole may similarly lower $\Delta Eg^{\text{opt}}$ due to enhanced conjugation and electron delocalization .

Structural and Physical Properties

  • 2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole :
    This derivative has a melting point of 159–161°C and planar oxadiazole rings with phenyl substituents inclined at 8–11°. Intermolecular C⋯O interactions stabilize its crystal structure . The iodine substituents in this compound likely increase molecular weight (MW = ~466 g/mol) and melting point due to stronger van der Waals forces.

Comparative Data Tables

Table 1: Key Properties of 2,5-Disubstituted-1,3,4-Oxadiazoles

Compound Substituents Application/Property Key Data/Performance Reference
2PXZ-OXD Phenoxazine Green TADF emitter EQE: 14.9%
DCPO 2,4-Dichlorophenyl Insecticide Effective against flies
2-MOX 2-Methoxyphenyl Corrosion inhibition Strong inhibition in acid
Bis(4-bromophenyl) oxadiazole 4-Bromophenyl Materials science Enhanced electronic props
Polymorphic methoxycarbonyl 4-Methoxycarbonyl Material polymorphism Two orthorhombic forms

Table 2: Substituent Effects on Optical Band Gaps

Compound Substituent Type $\Delta E_g^{\text{opt}}$ (eV) Reference
Unsubstituted oxadiazole None 2.87
5'-Alkyl-substituted derivative Alkyl 2.81
5'-Aryl-substituted derivatives Aromatic 2.65–2.75

Q & A

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer : Replace iodine with electron-withdrawing groups (e.g., NO₂) or electron-donating groups (e.g., OCH₃) to modulate bioactivity. For example, 2,5-bis(4-aminophenyl) derivatives show enhanced anticonvulsant activity due to improved blood-brain barrier penetration .

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